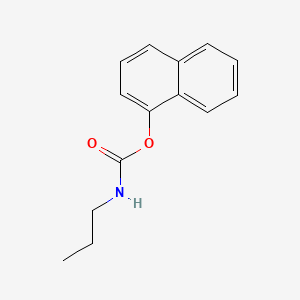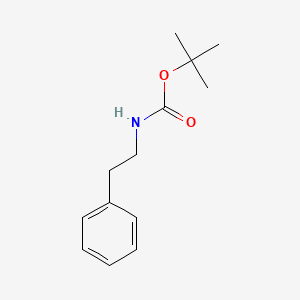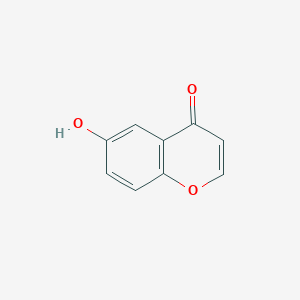
6-hydroxy-4H-chromen-4-one
Vue d'ensemble
Description
6-Hydroxy-4H-chromen-4-one, also known as 6-hydroxychromone, is a heterocyclic compound that belongs to the class of chromones. Chromones are oxygen-containing heterocycles that have a benzopyranone structure. This compound is characterized by a hydroxyl group at the sixth position of the chromone ring, which contributes to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Several synthetic methods have been developed for the preparation of 6-hydroxy-4H-chromen-4-one. One common method involves the Pechmann condensation reaction, where substituted phenols react with β-ketoesters in the presence of acid catalysts such as sulfuric acid or polyphosphoric acid. The reaction typically occurs under reflux conditions, leading to the formation of the chromone ring .
Another method involves the cyclization of 2-hydroxyacetophenone derivatives with formic acid or formamide under acidic conditions. This method provides a straightforward route to synthesize this compound with good yields .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chromone ring can be reduced to form a dihydrochromone derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various substituted chromone derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
6-Hydroxy-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It exhibits various biological activities such as antioxidant, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
6-Hydroxy-4H-chromen-4-one can be compared with other similar compounds such as:
Chroman-4-one: Lacks the hydroxyl group at the sixth position, resulting in different biological activities.
Chromone: Has a double bond between C2 and C3, which differentiates it from chroman-4-one and affects its chemical reactivity.
Flavone: Contains a hydroxyl group at the seventh position, leading to distinct biological properties
Uniqueness: The presence of the hydroxyl group at the sixth position in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
6-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTDHKBRHKMDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305091 | |
| Record name | 6-Hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38445-24-8 | |
| Record name | 6-Hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38445-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


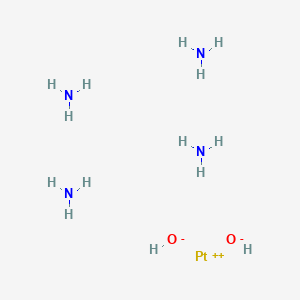
![11-(3-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3424991.png)
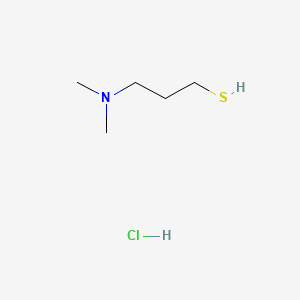

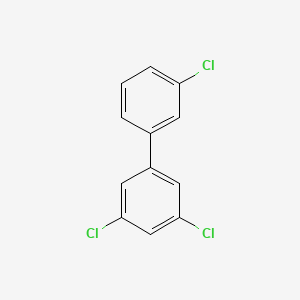
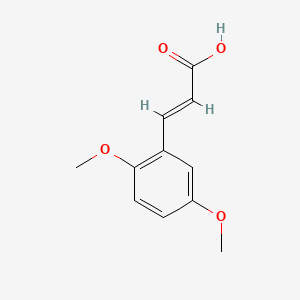
![N-[(4-Hydroxybenzoyl)acetyl]glycine](/img/structure/B3425086.png)
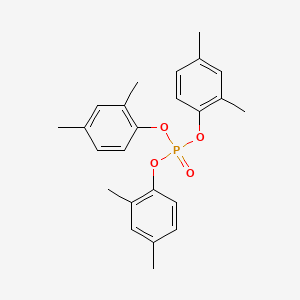

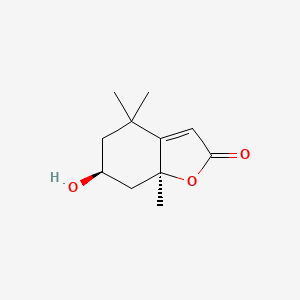
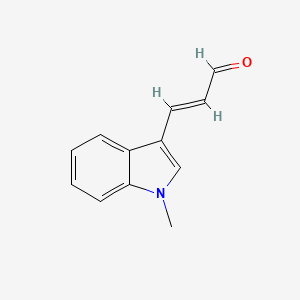
![Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol](/img/structure/B3425037.png)
